molecular formula C24H24N2O7S B11353631 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11353631
M. Wt: 484.5 g/mol
InChI Key: QWUZMGBGTINKGY-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiophene ring, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

    Synthesis of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Amide Bond Formation: The final step involves the coupling of the benzodioxin, thiophene, and isoxazole intermediates through an amide bond formation using standard peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the methoxybenzyl group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction of the isoxazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodioxin or thiophene rings using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, hydrogen peroxide.

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the isoxazole ring may produce amines or alcohols.

Scientific Research Applications

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s ability to form stable complexes and its electronic properties make it a candidate for use in organic electronics and materials science.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features suggest that it may modulate biological pathways related to oxidative stress, inflammation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE
  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE

Uniqueness

The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C24H24N2O7S

Molecular Weight

484.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H24N2O7S/c1-30-19-5-2-16(3-6-19)14-26(18-8-11-34(28,29)15-18)24(27)20-13-22(33-25-20)17-4-7-21-23(12-17)32-10-9-31-21/h2-7,12-13,18H,8-11,14-15H2,1H3

InChI Key

QWUZMGBGTINKGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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